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molecular formula C16H19NO4 B8811268 benzoylecgonine CAS No. 1130667-83-2

benzoylecgonine

Cat. No. B8811268
M. Wt: 289.33 g/mol
InChI Key: GVGYEFKIHJTNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05760184

Procedure details

Plasma samples were aliquoted and non-radioactive cocaine, benzoyl ecgonine, and norcocaine were added in order to assist in the UV visualization of the compounds. Samples were then applied to silica TLC plates which were developed in two solvent systems: methanol, chloroform, and triethylamine (3:1:0.1); and ethyl acetate, methanol, water, and concentrated ammonia (85:10:3:1). Metabolites were identified by reference to control compounds run on the same plates. The bands were scraped off the plates and 3H-containing compounds were detected through scintillation counting. From the counts obtained the amount of cocaine, benzoyl ecgonine, benzoic acid, and norcocaine as percent of total counts was determined. The total radioactivity in the plasma was determined by scintillation counting of whole plasma. Benzoic acid is detected as a metabolite when cocaine degrades into ecgonine methyl ester and benzoic acid, and so is equimolar to the ecgonine methyl ester metabolite.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
cocaine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
norcocaine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47].N>O.CO.C(OCC)(=O)C.C(N(CC)CC)C.C(Cl)(Cl)Cl>[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[C:57]([OH:58])(=[O:56])[C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][CH:64]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
cocaine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
Name
norcocaine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC
Name
Type
product
Smiles
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05760184

Procedure details

Plasma samples were aliquoted and non-radioactive cocaine, benzoyl ecgonine, and norcocaine were added in order to assist in the UV visualization of the compounds. Samples were then applied to silica TLC plates which were developed in two solvent systems: methanol, chloroform, and triethylamine (3:1:0.1); and ethyl acetate, methanol, water, and concentrated ammonia (85:10:3:1). Metabolites were identified by reference to control compounds run on the same plates. The bands were scraped off the plates and 3H-containing compounds were detected through scintillation counting. From the counts obtained the amount of cocaine, benzoyl ecgonine, benzoic acid, and norcocaine as percent of total counts was determined. The total radioactivity in the plasma was determined by scintillation counting of whole plasma. Benzoic acid is detected as a metabolite when cocaine degrades into ecgonine methyl ester and benzoic acid, and so is equimolar to the ecgonine methyl ester metabolite.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
cocaine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
norcocaine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47].N>O.CO.C(OCC)(=O)C.C(N(CC)CC)C.C(Cl)(Cl)Cl>[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[C:57]([OH:58])(=[O:56])[C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][CH:64]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
cocaine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
Name
norcocaine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC
Name
Type
product
Smiles
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05760184

Procedure details

Plasma samples were aliquoted and non-radioactive cocaine, benzoyl ecgonine, and norcocaine were added in order to assist in the UV visualization of the compounds. Samples were then applied to silica TLC plates which were developed in two solvent systems: methanol, chloroform, and triethylamine (3:1:0.1); and ethyl acetate, methanol, water, and concentrated ammonia (85:10:3:1). Metabolites were identified by reference to control compounds run on the same plates. The bands were scraped off the plates and 3H-containing compounds were detected through scintillation counting. From the counts obtained the amount of cocaine, benzoyl ecgonine, benzoic acid, and norcocaine as percent of total counts was determined. The total radioactivity in the plasma was determined by scintillation counting of whole plasma. Benzoic acid is detected as a metabolite when cocaine degrades into ecgonine methyl ester and benzoic acid, and so is equimolar to the ecgonine methyl ester metabolite.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
cocaine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
norcocaine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47].N>O.CO.C(OCC)(=O)C.C(N(CC)CC)C.C(Cl)(Cl)Cl>[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[C:57]([OH:58])(=[O:56])[C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][CH:64]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
cocaine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
Name
norcocaine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC
Name
Type
product
Smiles
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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